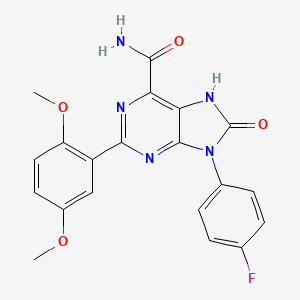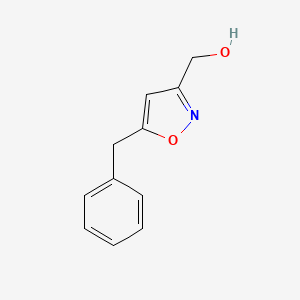
(5-Benzyl-1,2-oxazol-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Benzyl-1,2-oxazol-3-yl)methanol” is a chemical compound with the CAS Number: 1823339-64-5 . It has a molecular weight of 189.21 and its IUPAC name is (5-benzylisoxazol-3-yl)methanol . It is stored at a temperature of 4°C . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “(5-Benzyl-1,2-oxazol-3-yl)methanol” is 1S/C11H11NO2/c13-8-10-7-11(14-12-10)6-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2 .Physical And Chemical Properties Analysis
“(5-Benzyl-1,2-oxazol-3-yl)methanol” is a powder with a molecular weight of 189.21 . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Catalyst in Chemical Reactions
- Huisgen 1,3-dipolar cycloadditions : A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related to (5-Benzyl-1,2-oxazol-3-yl)methanol, has been prepared for use in catalyzing Huisgen 1,3-dipolar cycloadditions, demonstrating low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding catalyst for such reactions (Ozcubukcu et al., 2009).
Antimicrobial and Synthetic Applications
- Synthesis and Antimicrobial Activity : Benzoxazole derivatives synthesized from methyl 2-substituted benzoxazole-5-carboxylate, related to (5-Benzyl-1,2-oxazol-3-yl)methanol, have shown antimicrobial activity, highlighting the biological and pharmacological importance of such derivatives (Balaswamy et al., 2012).
Synthetic Chemistry
- Microwave-assisted Synthesis : A diversity-oriented synthetic approach for benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, related to the oxazol-3-yl structure, was developed using microwave irradiation, demonstrating a methodology that can be applied in various drug discovery programs (Chanda et al., 2012).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : Triazole derivatives, closely related to the (5-Benzyl-1,2-oxazol-3-yl)methanol structure, have been investigated as corrosion inhibitors for mild steel in acidic medium, revealing their effectiveness in corrosion prevention (Ma et al., 2017).
Drug Discovery and Molecular Docking
- Synthesis and Activity in Drug Discovery : Novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, structurally related to (5-Benzyl-1,2-oxazol-3-yl)methanol, have been synthesized and tested for antimicrobial and analgesic activities. Molecular docking studies have been performed to understand their antimicrobial activity (Jayanna et al., 2013).
Catalytic Applications
- Catalysis Using Immobilized Complexes : Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, an analogue of (5-Benzyl-1,2-oxazol-3-yl)methanol, has been immobilized on Merrifield resins for catalytic applications in CuAAC reactions, proving highly active and recyclable (Ozkal et al., 2012).
Solubility Studies
- Solubility Measurements : The solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol, structurally similar to (5-Benzyl-1,2-oxazol-3-yl)methanol, was measured in various solvents, and the data were correlated with different equations, providing insight into the solubility characteristics of such compounds (Liang et al., 2016).
Safety And Hazards
The safety information for “(5-Benzyl-1,2-oxazol-3-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
(5-benzyl-1,2-oxazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-8-10-7-11(14-12-10)6-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEXWODGPYRATK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Benzyl-1,2-oxazol-3-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2375800.png)
![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)
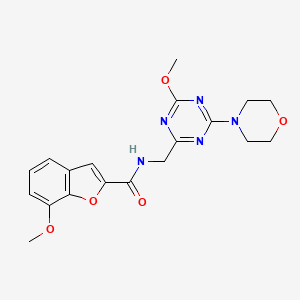
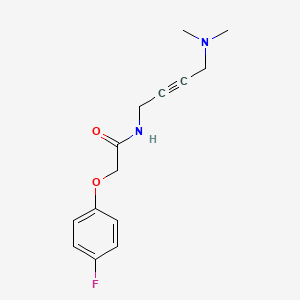
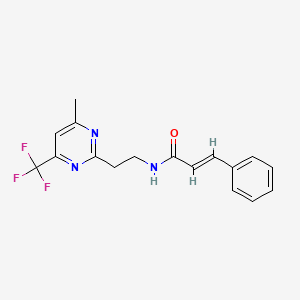
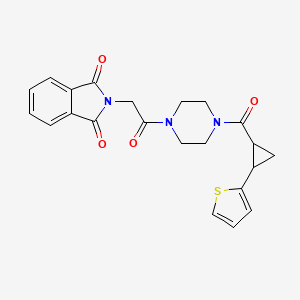
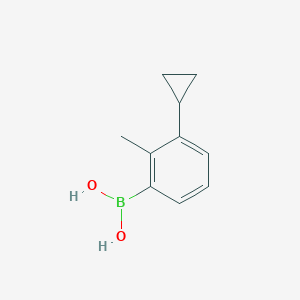
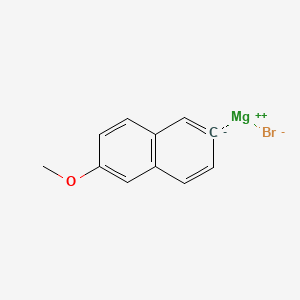
amino}acetamide](/img/structure/B2375812.png)

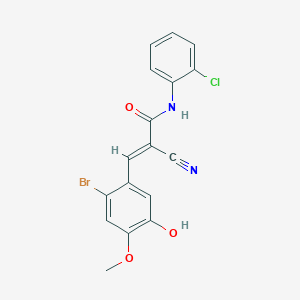
![4-[4-(Azetidin-3-yl)piperazin-1-yl]-3-chlorobenzonitrile](/img/structure/B2375815.png)
![N-(2-furylmethyl)-4-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2375816.png)
